Lomefloxacin hydrochloride

Catalog No.
S533485
CAS No.
98079-52-8
M.F
C17H20ClF2N3O3
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lomefloxacin hydrochloride

CAS Number

98079-52-8

Product Name

Lomefloxacin hydrochloride

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydron;chloride

Molecular Formula

C17H20ClF2N3O3

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H

InChI Key

KXEBLAPZMOQCKO-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, Décalogiflox, Logiflox, lomefloxacin, lomefloxacin hydrochloride, lomenfloxacin, Maxaquin, NY 198, NY-198, Ocacin, Okacin, Okacyn, SC 4711, SC-4711

Canonical SMILES

[H+].CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.[Cl-]

Description

The exact mass of the compound Lomefloxacin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758168. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies

One key area of research involving lomefloxacin hydrochloride is investigating its antimicrobial activity against various pathogens. Scientists use it to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different bacterial strains. This helps assess its effectiveness against specific infections and identify potential new uses ().

Here's an example: Researchers might compare the activity of lomefloxacin hydrochloride with other antibiotics against emerging antibiotic-resistant bacteria. This information can guide the development of treatment strategies for these challenging infections.

Pharmacokinetic and Pharmacodynamic Studies

Lomefloxacin hydrochloride's absorption, distribution, metabolism, and excretion (ADME) are crucial aspects studied in scientific research. Scientists use various techniques to track the movement of the drug in the body and understand its interaction with tissues and organs. This knowledge helps optimize dosage regimens and improve treatment efficacy ().

For instance, researchers might investigate the penetration of lomefloxacin hydrochloride into specific tissues like the eye or lungs. This information can aid in developing targeted delivery methods for treating infections in these areas.

Drug Development and Formulation Studies

Lomefloxacin hydrochloride serves as a reference compound in the development of new fluoroquinolone antibiotics. Its established mechanism of action and pharmacological profile allow researchers to compare novel drugs against this benchmark. Additionally, scientists use lomefloxacin hydrochloride to explore new formulations for improved delivery methods or enhanced stability.

For example, researchers might develop a topical formulation of lomefloxacin hydrochloride for treating skin infections. This would require studies on the drug's penetration through the skin and its stability in the chosen formulation base ().

Lomefloxacin hydrochloride is a synthetic fluoroquinolone antibiotic, primarily used to treat a variety of bacterial infections. Its chemical formula is C17H19F2N3O3HClC_{17}H_{19}F_{2}N_{3}O_{3}\cdot HCl with a molecular weight of approximately 387.809 g/mol. The compound is marketed under various brand names, including Maxaquin, Okacyn, and Uniquin. It exhibits broad-spectrum antibacterial activity, particularly against gram-negative and gram-positive bacteria, making it effective for treating chronic bronchitis and urinary tract infections, both complicated and uncomplicated .

The mechanism of action of lomefloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This interference leads to strand breakage in bacterial chromosomes, ultimately resulting in cell death .

Lomefloxacin acts as a bactericidal antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and repair []. By inhibiting these enzymes, lomefloxacin disrupts the bacterial cell cycle, leading to cell death [].

Lomefloxacin hydrochloride can cause various side effects, including gastrointestinal upset, nausea, vomiting, diarrhea, and headache. It can also prolong the QT interval on the electrocardiogram, which can increase the risk of arrhythmias []. Lomefloxacin is contraindicated in pregnant and lactating women, as well as individuals with a history of tendonitis or quinolone-associated adverse reactions.

Data on specific toxicity:

  • LD50 (rat, oral): 1000 mg/kg []
Involving the following key steps:

  • Formation of the quinolone core: The synthesis begins with the construction of the quinolone ring system through cyclization reactions.
  • Introduction of fluorine atoms: Fluorine substituents are introduced at specific positions on the quinolone structure to enhance antibacterial activity.
  • Piperazine linkage: A piperazine moiety is added to facilitate increased solubility and bioavailability.
  • Hydrochloride salt formation: The final step involves converting the free base form into its hydrochloride salt for improved stability and solubility in aqueous solutions .

Lomefloxacin demonstrates significant bactericidal activity against a range of pathogens:

  • Gram-negative bacteria: Effective against Escherichia coli, Neisseria gonorrhoeae, Shigella spp., Salmonella spp., Campylobacter spp., and multi-drug resistant strains such as Pseudomonas aeruginosa.
  • Gram-positive bacteria: Active against Streptococcus pneumoniae and Staphylococcus aureus .

The compound's efficacy is measured through its inhibitory concentrations (IC50 and IC90), which indicate the concentration required to inhibit bacterial growth by 50% and 90%, respectively. For example, the IC90 for Escherichia coli has been reported at approximately 0.12 µg/ml .

Lomefloxacin hydrochloride is primarily used in clinical settings for:

  • Treatment of acute bacterial exacerbations of chronic bronchitis.
  • Management of urinary tract infections.
  • Prophylaxis against urinary tract infections in patients undergoing certain surgical procedures .

The broad-spectrum activity makes it suitable for empirical therapy while awaiting culture results.

Interaction studies indicate that lomefloxacin can exhibit significant drug-drug interactions:

  • Antacids and Sucralfate: These substances can reduce the absorption of lomefloxacin; therefore, it is recommended to space their administration by several hours.
  • CYP450 Interactions: While lomefloxacin is minimally metabolized by cytochrome P450 enzymes, caution should be exercised when co-administering with drugs that are strong inhibitors or inducers of these enzymes .

Several compounds share structural or functional similarities with lomefloxacin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CiprofloxacinContains a piperazine ring; difluorinatedBroad-spectrum; often used for respiratory infections
NorfloxacinSimilar fluorinated structurePrimarily used for urinary tract infections
OfloxacinContains a piperazine ring; difluorinatedEffective against Pseudomonas aeruginosa
LevofloxacinS-enantiomer of OfloxacinImproved activity against Streptococcus pneumoniae
MoxifloxacinContains an additional methoxy groupEnhanced activity against anaerobic bacteria

Lomefloxacin's unique position stems from its specific efficacy profile against certain resistant strains and its pharmacokinetic properties that allow for once-daily dosing compared to some other fluoroquinolones .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

387.1161255 g/mol

Monoisotopic Mass

387.1161255 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9VC7S3ZXXB

Related CAS

98079-51-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lomefloxacin Hydrochloride is the hydrochloride salt form of lomefloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. Lomefloxacin hydrochloride inhibits DNA gyrase, a type II topoisomerase involved in the induction or relaxation of supercoiling during DNA replication. This inhibition leads to a decrease in DNA synthesis during bacterial replication, resulting in cell growth inhibition and eventually cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

98079-52-8

Wikipedia

Lomefloxacin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Wei Y, Du S, Ito Y. Enantioseparation of lomefloxacin hydrochloride by
2: Sultana N, Arayne MS, Furqan H. In vitro availability of lomefloxacin
3: Derevianko II, Lopatkin NA, Khodyreva LA, Kondrat'eva EM. [The use of Maxaquin
4: Yasueda S, Higashiyama M, Yamaguchi M, Isowaki A, Ohtori A. Corneal critical
5: Bai ZZ, Zhang QS, Sheng LS. [Study on photodegradation kinetics of
6: Arata J, Horio T, Soejima R, Ohara K. Photosensitivity reactions caused by
7: Kuznetsovoĭ SM. [Lomefloxacin hydrochloride (Maxaquin), a long-acting

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